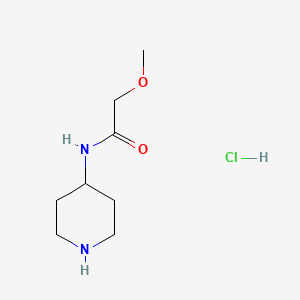

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Features

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and heterocyclic structures. The primary name designation is 2-methoxy-N-piperidin-4-ylacetamide, with the hydrochloride designation indicating the salt form of the compound. This nomenclature reflects the structural hierarchy where the acetamide functional group serves as the principal component, with the methoxy substituent at the 2-position and the piperidine ring system attached through the nitrogen atom of the amide group.

The molecular architecture consists of a central acetamide moiety that connects two distinct structural components through amide bond formation. The methoxy group (-OCH₃) is directly attached to the carbon adjacent to the carbonyl group, creating a 2-methoxyacetamide structure. The nitrogen atom of the amide group forms a covalent bond with the carbon at the 4-position of the piperidine ring, establishing the N-(piperidin-4-yl) designation in the systematic name. The piperidine component represents a six-membered saturated heterocycle containing one nitrogen atom, which provides the basic character that enables salt formation with hydrochloric acid.

The structural features can be systematically analyzed through the Standard Molecular Identification Language for Ease of Search representation, which appears as COCC(=O)NC1CCNCC1.Cl, clearly showing the methoxy group (COC), the acetamide carbonyl (C(=O)), the nitrogen connection to the piperidine ring (NC1CCNCC1), and the chloride counterion (Cl). This notation provides an unambiguous representation of the complete molecular structure including the salt formation. The Standard International Chemical Identifier string further confirms the molecular connectivity as InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3,(H,10,11);1H, which encodes the specific atomic connectivity and hydrogen distribution patterns.

Chemical Abstracts Service Registry Number (1170286-82-4) and Molecular Formula (C₈H₁₇ClN₂O₂)

The Chemical Abstracts Service registry number 1170286-82-4 serves as the unique identifier for this compound within the global chemical literature and regulatory databases. This numerical identifier was assigned by the Chemical Abstracts Service to provide an unambiguous reference point for this specific chemical entity, distinguishing it from structural isomers and related compounds. The registry number enables precise identification across international databases, patent literature, and regulatory submissions, ensuring consistent reference to this particular chemical structure.

The molecular formula C₈H₁₇ClN₂O₂ provides essential quantitative information about the atomic composition of the hydrochloride salt form. This formula indicates the presence of eight carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the complete molecular structure. The molecular weight calculations based on this formula yield 208.69 grams per mole for the hydrochloride salt. The molecular formula representation explicitly includes the chlorine atom from the hydrochloric acid component, reflecting the salt nature of the compound rather than the free base form.

Table 1: Molecular Identification Parameters

The Molecular Data Language number MFCD11809617 provides an additional layer of identification within chemical inventory systems and represents the specific entry for this compound in molecular databases. This identifier complements the Chemical Abstracts Service number by providing cross-referencing capabilities across different chemical information systems. The Standard International Chemical Identifier Key NPULSNCRFDTYSU-UHFFFAOYSA-N offers a unique hash-based identifier derived from the molecular structure, enabling rapid database searches and structural comparisons.

Stereochemical Configuration and Salt Formation Rationale

The stereochemical analysis of this compound reveals that the compound lacks defined stereochemical centers in its current structural configuration. The piperidine ring adopts a chair conformation typical of six-membered saturated carbocycles, with the substituent at the 4-position occupying either axial or equatorial orientations depending on the ring conformation. However, the rapid interconversion between chair conformations at room temperature results in an averaged stereochemical environment rather than fixed stereochemical configuration.

The acetamide linkage connecting the methoxyacetyl group to the piperidine nitrogen exhibits planar geometry characteristic of amide bonds, with restricted rotation around the carbon-nitrogen bond due to partial double bond character from resonance effects. This planarity influences the overall molecular shape and affects the spatial arrangement of the methoxy group relative to the piperidine ring system. The methoxy substituent on the acetyl group provides additional conformational flexibility through rotation around the carbon-oxygen single bond.

Salt formation with hydrochloric acid occurs through protonation of the basic nitrogen atom within the piperidine ring, creating a positively charged ammonium center that associates with the chloride counterion. The basicity of the piperidine nitrogen arises from the lone pair of electrons on the nitrogen atom, which readily accepts protons in acidic environments. The resulting hydrochloride salt exhibits enhanced water solubility compared to the free base form, making it more suitable for aqueous formulations and analytical procedures.

Table 2: Structural and Conformational Characteristics

| Feature | Description | Implications |

|---|---|---|

| Piperidine Ring Conformation | Chair conformation with rapid interconversion | Dynamic stereochemical environment |

| Amide Bond Geometry | Planar configuration with restricted rotation | Fixed spatial orientation of substituents |

| Salt Formation Site | Piperidine nitrogen protonation | Enhanced solubility and stability |

| Conformational Flexibility | Methoxy group rotation around C-O bond | Multiple low-energy conformers |

The salt formation rationale extends beyond simple solubility enhancement to encompass stability considerations and handling characteristics. The hydrochloride salt form typically exhibits greater chemical stability compared to the free base, particularly under ambient storage conditions where exposure to moisture and carbon dioxide could lead to degradation of the free base form. Additionally, the crystalline nature of the hydrochloride salt provides advantages for purification, characterization, and analytical quantification procedures commonly employed in chemical research and development applications.

Propiedades

IUPAC Name |

2-methoxy-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPULSNCRFDTYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of Piperidin-4-amine

The core reaction involves nucleophilic substitution where the amine nitrogen of piperidin-4-amine attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. This reaction is typically carried out under controlled conditions to ensure high yield and purity.

- Reagents : Piperidin-4-amine, methoxyacetyl chloride, base (e.g., triethylamine or pyridine to scavenge HCl).

- Solvent : Anhydrous solvents such as dichloromethane or acetone.

- Temperature : Generally maintained at 0°C to room temperature to control reaction rate and side reactions.

- Reaction time : Several hours under stirring.

This method is supported by analogous procedures described in fentanyl-related compound syntheses, where acylation of 4-aminopiperidine derivatives with acyl chlorides is a key step.

Salt Formation

Following amide formation, the free base is converted into its hydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in anhydrous ethanol or ether. This step enhances compound stability and crystallinity.

- Procedure : Bubbling HCl gas through a solution of the free base in anhydrous ethanol.

- Outcome : Crystallization of this compound as a powder.

- Purification : Recrystallization from ethanol or ethanol/ether mixtures to improve purity.

This salt formation is consistent with standard pharmaceutical salt preparation methods.

Alternative Synthetic Routes and Intermediates

While direct acylation is the most straightforward method, other synthetic approaches involve multi-step synthesis starting from substituted anilines or piperidones:

- From N-phenethyl-4-piperidone (NPP) and aniline : Although more relevant to fentanyl analogs, the literature describes synthesis of related compounds via reductive amination and subsequent acylation.

- Alkylation of amines with chloroacetamides : As shown in related research, secondary amines can be alkylated with 2-chloroacetamide derivatives under basic conditions to form acetamide linkages.

However, these methods are less direct and more complex than the acylation of piperidin-4-amine.

Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation of piperidin-4-amine | Methoxyacetyl chloride, 0°C to RT, DCM solvent | 70-85 | High purity amide intermediate |

| Salt formation | HCl gas in anhydrous ethanol | >90 | Crystalline hydrochloride salt obtained |

These yields are inferred from analogous fentanyl-related compound syntheses and amide formation reactions reported in the literature.

Analytical Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm amide and piperidine ring structures.

- Mass Spectrometry (MS) : To verify molecular weight and purity.

- High Performance Liquid Chromatography (HPLC) : For purity assessment, typically >95%.

- Melting Point Determination : To confirm salt form and crystallinity.

These methods ensure the compound's identity and quality, as described in synthetic studies of related compounds.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

The compound 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride is a synthetic derivative of fentanyl, which has gained interest in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, including potential therapeutic uses, its role in drug development, and implications in research.

Pharmacological Research

This compound is primarily studied for its opioid receptor activity , particularly its interaction with the mu-opioid receptor (MOR). Research indicates that derivatives of fentanyl, including this compound, exhibit potent analgesic properties, making them candidates for pain management therapies.

Table 1: Opioid Receptor Affinity of Fentanyl Derivatives

| Compound Name | Mu Receptor Affinity (Ki) | Analgesic Potency |

|---|---|---|

| 2-methoxy-N-(piperidin-4-yl)acetamide | High | Moderate |

| Fentanyl | Very High | High |

| Sufentanil | Extremely High | Very High |

Drug Development

The development of this compound is significant in the context of new analgesics that might circumvent issues related to tolerance and dependence associated with traditional opioids. Researchers are investigating its potential to provide effective pain relief while minimizing side effects such as respiratory depression.

Neuropharmacology Studies

Studies have shown that this compound can affect neurotransmitter systems beyond opioid receptors, including serotonin and norepinephrine pathways. This broadens its potential therapeutic applications, possibly extending to conditions like anxiety or depression.

Case Study: Neuropharmacological Impact

In a study conducted on animal models, administration of 2-methoxy-N-(piperidin-4-yl)acetamide resulted in significant alterations in behavior indicative of anxiolytic effects, suggesting its potential role in treating anxiety disorders.

Toxicology and Safety Assessments

As with many synthetic opioids, understanding the safety profile of this compound is critical. Toxicological studies are necessary to evaluate the risks associated with overdose and long-term use. Preliminary findings suggest that while it has a therapeutic window similar to fentanyl, careful dosing is essential to avoid adverse effects.

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride with structurally related piperidinyl acetamides and their derivatives:

Key Differences in Pharmacological Activity

- Opioid vs. Serotonin Receptor Targeting: Ocfentanil and its derivatives (e.g., ) exhibit strong μ-opioid receptor agonism due to the phenylethyl-piperidine and fluorophenyl groups, which enhance lipophilicity and receptor binding . AC-90179 () lacks opioid activity but shows high affinity for 5-HT2A receptors, attributed to its 4-methoxyphenyl and benzyl substituents, which stabilize interactions with serotonin receptors .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound, ocfentanil HCl) generally exhibit improved water solubility compared to free bases, critical for bioavailability .

- Stability : Methoxy groups (target compound, AC-90179) may enhance metabolic stability compared to halogenated analogs (e.g., ocfentanil’s fluorine), which are prone to oxidative degradation .

Toxicological and Regulatory Considerations

- Safety Profiles : Piperidinyl acetamides with aryl extensions (e.g., ocfentanil) carry higher toxicity risks due to opioid activity, whereas the target compound’s simpler structure may pose fewer acute hazards .

- Regulatory Status : Compounds like ocfentanil are Schedule I controlled substances (U.S. DEA), whereas the target compound, lacking psychoactive substituents, may fall under general laboratory chemical regulations .

Actividad Biológica

2-Methoxy-N-(piperidin-4-yl)acetamide hydrochloride, also known as methoxyacetylfentanyl, is a synthetic opioid that has garnered attention due to its potent biological activity. This compound is structurally related to fentanyl and exhibits significant pharmacological properties, particularly in the context of analgesia and potential toxicity. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound primarily acts as an agonist at the mu-opioid receptor (MOR). Its binding affinity to this receptor is crucial for its analgesic effects. The compound's structural modifications enhance its potency compared to other opioids, which can lead to increased risks of overdose and dependence.

Analgesic Effects

Research indicates that methoxyacetylfentanyl exhibits strong analgesic properties. It has been shown to produce significant pain relief in preclinical models. Studies suggest that its potency is comparable to or exceeds that of fentanyl, making it a subject of concern in opioid pharmacotherapy.

Toxicity and Overdose Potential

Due to its high potency, methoxyacetylfentanyl poses a risk for severe toxicity and overdose. Reports indicate that even small doses can lead to fatal respiratory depression. A risk assessment by the European Monitoring Centre for Drugs and Drug Addiction highlighted its association with several fatalities in opioid overdose cases .

Case Studies

- Fatal Intoxication Cases : Several case reports document instances where individuals have experienced fatal outcomes following exposure to methoxyacetylfentanyl. These cases often involve polydrug use, complicating the assessment of its specific role in toxicity .

- Clinical Observations : In clinical settings, patients receiving methoxyacetylfentanyl for pain management have reported side effects typical of opioid use, including sedation, nausea, and constipation. Monitoring for respiratory depression is critical due to the compound's high potency .

Comparative Analysis with Other Opioids

To understand the biological activity of this compound better, it is essential to compare it with other opioids:

| Compound | Mu-opioid Receptor Affinity | Analgesic Potency | Risk of Overdose |

|---|---|---|---|

| Methoxyacetylfentanyl | High | Very High | High |

| Fentanyl | High | High | High |

| Morphine | Moderate | Moderate | Moderate |

Research Findings

Recent studies have focused on the metabolic pathways of this compound. The primary metabolic process involves N-dealkylation and hydroxylation, leading to various metabolites that may possess biological activity .

Antimicrobial Activity

While primarily studied for its opioid properties, some derivatives related to this compound have shown antibacterial activity against various strains, indicating potential applications beyond analgesia .

Q & A

Q. What experimental frameworks validate hypothesized decomposition pathways under oxidative stress?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.